molecular formula C16H22N4O2 B8613173 Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)piperazine-1-carboxylate CAS No. 947498-92-2

Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)piperazine-1-carboxylate

Cat. No.: B8613173
CAS No.: 947498-92-2
M. Wt: 302.37 g/mol
InChI Key: YUZQJSKCFVLQGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H22N4O2 and its molecular weight is 302.37 g/mol. The purity is usually 95%.
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Properties

CAS No.

947498-92-2

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)13-11-18-14-12(13)5-4-6-17-14/h4-6,11H,7-10H2,1-3H3,(H,17,18)

InChI Key

YUZQJSKCFVLQGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CNC3=C2C=CC=N3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 50 mL round bottom flask purged and maintained with an inert atmosphere of nitrogen was placed tert-butyl 4-(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)piperazine-1-carboxylate (400 mg, 0.90 mmol). To this was added NaOH (90 mg, 2.25 mmol). Addition of methanol (20 mL) was next. To the mixture was added H2O (8 mL). The resulting solution was allowed to react, with stirring, for 4 hours while the temperature was maintained at 90° C. in a bath of oil. The mixture was concentrated by evaporation under vacuum using a rotary evaporator. A filtration was performed and the filter cake was washed with H2O. This resulted in 180 mg (66%) of tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperazine-1-carboxylate as a light yellow solid. 1H NMR (400 MHz, CDCl3) δ 1.40 (s, 9H), 2.96 (m, 4H), 3.56 (m, 4H), 6.73 (s, 1H), 6.97 (d, 1H), 7.88 (d, 1H), 8.22 (d, 1H), 8.97 (s, 1H). m/z 303 (M++1).
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90 mg
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20 mL
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Quantity
8 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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